molecular formula C7H6FNO3 B1348801 4-Fluoro-2-nitroanisole CAS No. 445-83-0

4-Fluoro-2-nitroanisole

Cat. No.: B1348801
CAS No.: 445-83-0
M. Wt: 171.13 g/mol
InChI Key: FWLPYISRFBKEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a yellow crystalline solid that is soluble in organic solvents such as ether, chloroform, and methanol . This compound is used in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitroanisole can be synthesized through the photolysis of the charge transfer complex of tetranitromethane and 4-fluoroanisole in dichloromethane at -20°C . Another method involves the fluorination of methyl ether and nitric acid .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of 4-fluoroanisole using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Fluoro-2-aminoanisole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroanisole
  • 2-Nitroanisole
  • 4-Fluoro-3-nitroanisole

Uniqueness

4-Fluoro-2-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation compared to non-fluorinated analogs .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPYISRFBKEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340561
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-83-0
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride 4.59 g (7.64 g as 60% mineral oil dispersion) was suspended in DMF (64 ml) under a nitrogen atmosphere. To this was added 4-fluoro-2-nitrophenol in 64 ml DMF over 30 minutes at room temperature. Stirring continued for 15 minutes. Methyl iode was then added over 15 minutes. The mixture was further stirred for 3 hours. The precipitates which formed were filtered off and the filtrate was evaporated to dryness. The residue was dissolved in benzene and the filtrate washed with water, aqueous sodium hydroxide and with brine. This solution was dried over sodium sulfate and evaporated to give 21.1 g of the title compound: m.p. 60° C.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-nitroanisole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-nitroanisole
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-nitroanisole
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-nitroanisole
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-nitroanisole
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.